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Introduction

Chemogenetics provides a powerful method for controlling neuronal activity in a targeted and
reversible manner. The Pharmacologically Selective Actuator Module (PSAM) and
Pharmacologically Selective Effector Molecule (PSEM) system is a key technology in this field.
[1][2] This system utilizes chimeric ligand-gated ion channels (PSAMS) that are unresponsive to
endogenous ligands but can be activated by specific synthetic small molecules (PSEMSs).[1]
PSEM 308 is one such molecule, designed to activate specific PSAMs to either excite or inhibit
neuronal populations depending on the ion pore domain used in the PSAM construct.[1][3]

To utilize this system for in vivo studies of specific brain circuits, it is essential to deliver the
genetic material encoding the PSAM to a precise neuroanatomical location. Adeno-associated
viral (AAV) vectors are a widely used and effective vehicle for gene delivery to the central
nervous system (CNS).[4][5] Stereotactic intracranial injection is the gold-standard technique
for delivering AAVSs to targeted deep brain structures with high precision.[6][7][8][9]

These application notes provide a comprehensive overview and detailed protocols for using
stereotactic injection of AAV vectors to express PSAMs in specific neuronal populations for
subsequent modulation by PSEM 308.

Mechanism of Action: The PSAM/PSEM System

The PSAM/PSEM system offers direct control over ion flux. PSAMs are engineered by fusing
the ligand-binding domain of the a7 nicotinic acetylcholine receptor (nAChR) with the ion pore
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domain of another channel, such as the glycine receptor (GlyR) or the 5-HT3 receptor.[1]

e Inhibitory Control: When PSEM 308 binds to a PSAM containing the GlyR ion pore (e.g.,
PSAML141F-GlyR), it opens a chloride-selective channel, leading to hyperpolarization and
inhibition of the neuron.[1][2]

o Excitatory Control: When PSEM 308 binds to a PSAM with the 5-HT3 ion pore (e.g.,
PSAML141FY115F-5-HT3), it opens a non-selective cation channel, resulting in
depolarization and neuronal activation.[1][3]

The choice of AAV serotype (e.g., AAV1, AAV2, AAV5, AAV9) can influence transduction

efficiency and tropism for different cell types within the brain.[4][5] Furthermore, cell-type
specificity can be achieved by using a cell-specific promoter (e.g., CaMKIla for excitatory
neurons, GAD for inhibitory neurons) to drive the expression of the PSAM construct.[1][5]
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Experimental Protocols
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The following protocols provide a standardized workflow for the stereotactic delivery of AAV-
PSAM vectors and subsequent chemogenetic manipulation with PSEM 308.

Protocol 1: AAV-PSAM Vector Preparation

» Vector Design:

o Serotype Selection: Choose an AAV serotype with known tropism for the target brain
region and cell type (e.g., AAV2, AAV5, AAV9).

o Promoter Selection: Utilize a promoter to restrict PSAM expression to the desired cell
population (e.g., CaMKIlla for principal neurons, GFAP for astrocytes).[1]

o Construct Assembly: The vector construct should contain the promoter, the coding
sequence for the desired PSAM (e.g., PSAML141F-GlyR for inhibition), and often a
fluorescent reporter (e.g., mCherry, GFP) for histological verification.

 Virus Production and Purification: Produce high-titer AAV vectors using standard methods
(e.g., triple transfection of HEK293T cells). Purify the viral particles and determine the viral
titer (in viral genomes/mL).

 Dilution: On the day of surgery, dilute the AAV stock to the desired working concentration
using sterile phosphate-buffered saline (PBS) or artificial cerebrospinal fluid (aCSF). Keep
the diluted virus on ice.[10]

Protocol 2: Stereotactic Injection in Mice

This protocol is a synthesis of established methods for stereotactic surgery.[6][7][10][11]
e Animal Preparation & Anesthesia:

o Anesthetize the mouse using isoflurane (3-5% for induction, 1-2% for maintenance) or an
intraperitoneal injection of a ketamine/xylazine cocktail.[7][12][13] Confirm the depth of
anesthesia by checking for the absence of a pedal withdrawal reflex.[11]

o Administer a pre-operative analgesic (e.g., Buprenorphine SR, Carprofen) to manage
pain.[10][11]
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o Secure the mouse in a stereotaxic frame (e.g., RWD 68526).[10] Ensure the head is level
by checking the alignment of bregma and lambda.[6]

o Apply ophthalmic ointment to the eyes to prevent drying.[10][12] Shave the fur from the
scalp and sterilize the area with povidone-iodine and 70% ethanol.[6]

o Craniotomy:
o Make a midline incision in the scalp to expose the skull.

o Use a sterile cotton swab to clean and dry the skull surface, making the cranial sutures
(bregma and lambda) visible.[7]

o Identify the target coordinates for the injection site relative to bregma using a mouse brain
atlas.

o Use a micro-drill to create a small burr hole (0.5-1.0 mm) through the skull over the target
injection site, being careful not to damage the underlying dura mater.

« Virus Injection:

o Load the AAV suspension into a microinjection syringe (e.g., Hamilton syringe) or a glass
micropipette connected to a microinjector pump.[6]

o Slowly lower the injection needle/pipette through the burr hole to the predetermined
dorsoventral (DV) coordinate.

o Infuse the virus at a slow rate (e.g., 100-200 nL/min) to prevent tissue damage and ensure
proper diffusion.[6]

o After the infusion is complete, leave the needle in place for an additional 5-10 minutes to
allow the virus to disperse and minimize backflow up the injection tract upon retraction.[4]

[6]
o Slowly withdraw the needle.

e Post-Operative Care:
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o Suture the scalp incision.

o Remove the mouse from the stereotaxic frame and allow it to recover on a heating pad
until it is ambulatory.[11]

o Monitor the animal daily for the first few days post-surgery for any signs of distress.[11]

o Allow 2-4 weeks for viral expression to reach optimal levels before proceeding with PSEM
308 administration and behavioral experiments.
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Overall experimental workflow.
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Protocol 3: PSEM 308 Administration and Analysis

o PSEM 308 Preparation:

o PSEM 308 hydrochloride is soluble in DMSO and ethanol.[3] Prepare a stock solution
and dilute it to the final working concentration in sterile saline for injection.

e Administration:
o Administer PSEM 308 to the animal, typically via intraperitoneal (IP) injection.

o The recommended concentration for use in mice is 5 mg/kg or lower.[3] It is crucial to
perform dose-response studies to determine the optimal concentration for the specific
experimental paradigm.

e Data Collection:

o Begin behavioral testing or electrophysiological recording at the predicted time of peak
drug effect. This window should be determined empirically.

o Include appropriate control groups, such as animals expressing only a fluorescent reporter
(no PSAM) that receive PSEM 308, and animals expressing the PSAM that receive a
vehicle injection.

» Histological Verification:

o At the conclusion of the experiment, perfuse the animal and prepare brain tissue for
sectioning.

o Use fluorescence microscopy to confirm the correct anatomical targeting and cellular
expression pattern of the AAV-PSAM vector, identifiable by its fluorescent reporter.

Data Presentation

Quantitative data should be organized clearly to facilitate comparison between experimental
groups.

Table 1: Example Stereotactic Injection Parameters
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Parameter Value Description
AAV5-CaMKlla-PSAML141F- Vector used for inhibitory

AAV Vector :
GlyR-mCherry control of excitatory neurons.

Titer 1 x 10*3 vg/mL Viral genomes per milliliter.

Target Region

Brain structure targeted for
Basolateral Amygdala o
injection.

Coordinates (from Bregma)

Anterior-Posterior, Medio-
AP: -1.5 mm, ML: £3.0 mm,

DV: -4.5 mm

Lateral, Dorso-Ventral

coordinates.[6]

Injection Volume

500 nL per hemisphere Total volume of virus injected.

Infusion Rate

) Rate of viral infusion to
100 nL/min L
minimize tissue damage.[6]

Needle Dwell Time

) Time the needle remains in
10 minutes o
place post-injection.[6]

Table 2: lllustrative Experimental Data (Fear Conditioning Assay)

Freezing Time (%)

Group Treatment
(Mean = SEM)

PSAM+ Vehicle 254+3.1 10
PSAM+ PSEM 308 (5 mg/kg) 8.7+25 10
Control (mCherry )

Vehicle 249+ 35 8
only)
Control (mCherry

PSEM 308 (5 mg/kg) 26.1+3.3 8
only)
p < 0.05 compared to
PSAM+ Vehicle
group.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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